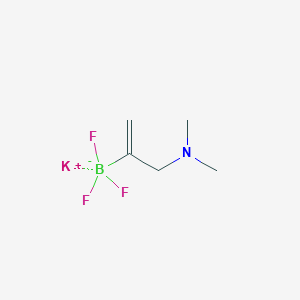![molecular formula C13H7ClF3NO3 B1426658 5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid CAS No. 1338494-58-8](/img/structure/B1426658.png)
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid
Übersicht
Beschreibung
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid is a chemical compound with the molecular formula C13H7ClF3NO3 . It is used in diverse scientific research due to its versatile nature, finding applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Synthesis Analysis
The synthesis of compounds similar to 5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid often involves the use of chemical reagents like 2-Chloro-5-(trifluoromethyl)phenol . The chloride is transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid consists of a nicotinic acid molecule attached to a trifluoromethyl group and a chlorine atom . The average mass of the molecule is 317.648 Da .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : This compound can be used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
- Method : The Suzuki reaction is a type of cross-coupling reaction, used to couple boronic acids with halides. This involves the use of a palladium catalyst and a base .
- Results : The outcome of this reaction is the formation of aryl- and hetarylfurocoumarins .
-
Thermodynamic Property Analysis
- Application : The compound is used in the study of thermodynamic properties of pure compounds, with a primary focus on organics .
- Method : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The results of these analyses provide critically evaluated thermodynamic property data .
-
Pharmaceutical Research
- Application : This compound could potentially be used in pharmaceutical research, given its complex structure and the presence of a nicotinic acid moiety .
- Method : The specific methods of application would depend on the exact nature of the research being conducted. It could involve anything from drug synthesis to biological testing .
- Results : The results would vary widely depending on the specific research context .
-
Chromatography and Mass Spectrometry
- Application : The compound can be used in chromatography and mass spectrometry, which are analytical techniques used to separate, identify, and quantify matter .
- Method : In the context of chromatography, the compound could be used as a standard to help identify and quantify other similar compounds in a sample . In mass spectrometry, it could be used to generate a characteristic mass spectrum that can be used for identification purposes .
- .
-
Synthesis of Et canthinone-3-carboxylates
- Application : This compound can be used as a reactant for the synthesis of Et canthinone-3-carboxylates via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Method : The Suzuki-Miyaura coupling is a type of cross-coupling reaction, used to couple boronic acids with halides. This involves the use of a palladium catalyst and a base . The Cu-catalyzed amidation reaction is a method used to synthesize amides from amines and carboxylic acids .
- Results : The outcome of this reaction is the formation of Et canthinone-3-carboxylates .
-
Life Science Research
- Application : Given its complex structure and the presence of a nicotinic acid moiety, this compound could potentially be used in life science research .
- Method : The specific methods of application would depend on the exact nature of the research being conducted. It could involve anything from drug synthesis to biological testing .
- Results : The results would vary widely depending on the specific research context .
Safety And Hazards
The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity (single exposure) may also occur, with the respiratory system being a potential target .
Eigenschaften
IUPAC Name |
5-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-8-5-10(12(19)20)11(18-6-8)21-9-3-1-2-7(4-9)13(15,16)17/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNTUKZQOFGSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)

![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)






![4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426598.png)